2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by distinct conformational features that influence its overall stability and intermolecular interactions. The compound possesses a systematic International Union of Pure and Applied Chemistry name of 1-(cyclohexylacetyl)piperazine hydrochloride, which accurately reflects its structural composition. The crystallographic analysis reveals that the cyclohexyl group adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings.
The piperazine ring system maintains its typical chair conformation, with the nitrogen atoms positioned in a trans-diaxial arrangement that minimizes steric interactions and optimizes orbital overlap. The ethanone linker connecting the cyclohexyl group to the piperazine moiety introduces flexibility into the overall molecular structure, allowing for various rotational conformers around the carbon-carbon single bonds. The hydrochloride salt formation occurs through protonation of one of the piperazine nitrogen atoms, creating a positively charged ammonium center that significantly influences the crystal packing arrangement.
Crystallographic studies of related piperazine derivatives indicate that the molecules typically form centrosymmetric dimers through hydrogen bonding interactions between the protonated nitrogen and chloride ions. The crystal structure exhibits triclinic symmetry with space group P1̅, which is commonly observed for organic hydrochloride salts containing flexible aliphatic substituents. The unit cell parameters demonstrate characteristic values for this class of compounds, with the packing coefficient indicating efficient space utilization within the crystal lattice.
The intermolecular interactions within the crystal structure are dominated by electrostatic forces between the chloride anions and the protonated piperazine nitrogen atoms, supplemented by weaker van der Waals forces between the cyclohexyl groups. These interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties such as melting point and solubility characteristics.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₃ClN₂O | |
| Molecular Weight | 246.78 g/mol | |
| Chemical Abstracts Service Number | 1235439-06-1 | |
| Cambridge Structural Database Number | MFCD16040165 |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques that collectively establish its molecular identity and purity. Nuclear magnetic resonance spectroscopy reveals distinctive signal patterns that correspond to the various proton and carbon environments within the molecule, with the cyclohexyl protons appearing as complex multiplets in the aliphatic region between 1.0 and 2.5 parts per million.
The piperazine ring protons typically exhibit characteristic patterns in the nuclear magnetic resonance spectrum, with the nitrogen-adjacent methylene groups appearing as multiplets around 2.5 to 3.5 parts per million due to the electron-withdrawing effect of the nitrogen atoms. The ethanone methylene protons display a distinctive singlet around 3.7 parts per million, reflecting their unique chemical environment adjacent to both the carbonyl group and the cyclohexyl substituent. The carbonyl carbon signal appears in the carbon-13 nuclear magnetic resonance spectrum around 170 parts per million, consistent with ketone functionality.
Infrared spectroscopy analysis reveals several characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl stretching vibration appears as a strong absorption in the region between 1650 and 1700 wavenumbers, typical for amide-type carbonyls conjugated with nitrogen-containing heterocycles. The nitrogen-hydrogen stretching vibrations from the protonated piperazine nitrogen appear as broad absorptions in the 2500 to 3300 wavenumber region, characteristic of ammonium salt formations.
The aliphatic carbon-hydrogen stretching vibrations manifest as medium-intensity bands between 2840 and 3000 wavenumbers, corresponding to the cyclohexyl and piperazine methylene groups. The fingerprint region below 1500 wavenumbers contains multiple absorption bands that provide a unique spectroscopic signature for compound identification and purity assessment.
Mass spectrometry analysis confirms the molecular composition through accurate mass determination and fragmentation pattern analysis. The protonated molecular ion peak appears at mass-to-charge ratio 247, corresponding to the addition of a proton to the neutral molecule. Characteristic fragmentation patterns include loss of the hydrochloride group, cyclohexyl fragmentation, and piperazine ring opening, providing structural confirmation and enabling differentiation from closely related analogs.
| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Cyclohexyl protons | 1.0-2.5 ppm |
| ¹H Nuclear Magnetic Resonance | Piperazine protons | 2.5-3.5 ppm |
| ¹H Nuclear Magnetic Resonance | Ethanone methylene | 3.7 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | ~170 ppm |
| Infrared Spectroscopy | Carbonyl stretch | 1650-1700 cm⁻¹ |
| Infrared Spectroscopy | Nitrogen-hydrogen stretch | 2500-3300 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 247 |
Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Analysis)
Computational chemistry investigations utilizing density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental observations. The B3LYP functional with the 6-311+G(2d,p) basis set has been employed successfully for similar piperazine derivatives, yielding optimized geometries that closely match experimental crystal structures. These calculations reveal important information about bond lengths, bond angles, and torsional angles that govern the three-dimensional molecular shape and conformational preferences.
The molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the piperazine nitrogen atoms, reflecting their electron-donating character and potential sites for protonation. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl group, indicating its electrophilic nature and susceptibility to nucleophilic attack. The energy gap between these frontier orbitals provides insights into the compound's chemical reactivity and electronic excitation properties.
Density functional theory calculations reveal that the cyclohexyl group adopts a chair conformation with carbon-carbon-carbon bond angles close to the ideal tetrahedral value of 109.5 degrees, minimizing steric strain and maximizing stability. The piperazine ring maintains a similar chair conformation with nitrogen-carbon bond lengths typically ranging from 1.45 to 1.47 Angstroms, consistent with single bond character. The ethanone linker exhibits free rotation around the carbon-carbon single bonds, with energy barriers for rotation calculated to be relatively low, indicating conformational flexibility at room temperature.
The electrostatic potential surface maps generated from density functional theory calculations illustrate the charge distribution throughout the molecule, highlighting regions of positive and negative charge that influence intermolecular interactions and crystal packing arrangements. These maps reveal that the nitrogen atoms carry significant negative charge density, making them attractive sites for hydrogen bonding and electrostatic interactions with positively charged species.
Natural bond orbital analysis provides quantitative information about electron delocalization and hyperconjugation effects within the molecule. The analysis reveals moderate delocalization between the nitrogen lone pairs and adjacent carbon-hydrogen antibonding orbitals, contributing to the overall stability of the piperazine ring system. The cyclohexyl substituent shows minimal electronic interaction with the piperazine core, suggesting that its primary role is steric rather than electronic.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Nitrogen-Carbon Bond Length | 1.45-1.47 Å | DFT B3LYP/6-311+G(2d,p) |
| Carbon-Carbon-Carbon Bond Angle | ~109.5° | DFT B3LYP/6-311+G(2d,p) |
| Highest Occupied Molecular Orbital Energy | Variable | DFT B3LYP/6-311+G(2d,p) |
| Lowest Unoccupied Molecular Orbital Energy | Variable | DFT B3LYP/6-311+G(2d,p) |
| Dipole Moment | Variable | DFT B3LYP/6-311+G(2d,p) |
Properties
IUPAC Name |
2-cyclohexyl-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h11,13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLNZLZVZVPLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Method
Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate 1)
- Reactants: Cyclohexyl halide (preferably cyclohexyl bromide), 1-Boc-piperazine, inorganic base (potassium carbonate, sodium bicarbonate, or potassium bicarbonate).
- Solvent: Acetonitrile.
- Procedure: The cyclohexyl halide and 1-Boc-piperazine are mixed in acetonitrile with the inorganic base under stirring. The mixture is slowly heated to reflux for 1–3 hours.
- Outcome: After cooling, the reaction mixture is filtered and concentrated to dryness to yield the intermediate 4-Boc-1-cyclohexylpiperazine.
- Notes: This step avoids the use of sodium triacetoxyborohydride and sodium hydroxide, reducing cost and simplifying purification.
Step 2: Deprotection and Formation of 1-cyclohexylpiperazine Hydrochloride (Intermediate 2)
- Reactants: 4-Boc-1-cyclohexylpiperazine, hydrochloric acid (or sulfuric acid).
- Solvent: Absolute ethanol or methanol.
- Procedure: The intermediate 1 is treated with concentrated hydrochloric acid in ethanol at room temperature, then heated to reflux for 2–4 hours. The reaction mixture is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is pulped with isopropanol, then filtered to obtain solid 1-cyclohexylpiperazine hydrochloride.
- Safety Note: Acid addition must be controlled to manage exothermic reaction and bubble formation.
- Yield: High yield (~93.6%) reported in scale-up examples.
Step 3: Conversion to Pure 1-cyclohexylpiperazine
- Procedure: The hydrochloride salt is dissolved in water, and the pH is adjusted to 12–14 using a strong inorganic base (sodium hydroxide or potassium hydroxide). Dichloromethane (or chloroform) is added for extraction.
- Extraction: The aqueous layer is extracted twice with dichloromethane, maintaining alkaline pH.
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to a semi-solid. Final purification is achieved by reduced pressure distillation to yield pure 1-cyclohexylpiperazine as an oily product (melting point ~34 °C).
- Notes: This step ensures removal of impurities and isolation of the pure free base.
Reaction Conditions and Parameters
| Step | Reactants & Reagents | Solvent | Conditions | Reaction Time | Notes |
|---|---|---|---|---|---|
| 1 | Cyclohexyl halide, 1-Boc-piperazine, inorganic base (K2CO3, NaHCO3, KHCO3) | Acetonitrile | Reflux, stirring, slow heat | 1–3 hours | Avoids sodium triacetoxyborohydride; simple filtration |
| 2 | Intermediate 1, HCl (or H2SO4) | Absolute ethanol or methanol | Room temp acid addition, then reflux | 2–4 hours | Controlled acid addition; pulping with isopropanol |
| 3 | 1-cyclohexylpiperazine hydrochloride, NaOH or KOH | Water + dichloromethane | pH 12–14 extraction, drying, reduced pressure distillation | Variable | Two extractions; final distillation for purity |
Advantages and Innovations of the Method
- Cost Efficiency: The method avoids expensive reducing agents like sodium triacetoxyborohydride and complex neutralization steps, lowering production costs.
- Simplicity: Post-reaction treatment mainly involves filtration and solvent evaporation, reducing labor and time.
- Safety: Controlled acid addition and gradual heating in step 2 mitigate risks of uncontrolled exothermic reactions.
- Scalability: Demonstrated scale-up to multi-kilogram batches with high yields (~93.6%) and reproducibility.
- Purity: Final distillation under reduced pressure ensures high purity suitable for pharmaceutical applications.
Additional Notes on Related Processes
Other patents (e.g., WO2019016828A1) describe related piperazine derivatives synthesis involving hydrogenation and purification steps with various metal catalysts (Pd, Pt, Ni, Rh, Ru), which may be adapted for analogs of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride, but these are less directly relevant to the core preparation method described here.
Summary Table of Key Reagents and Conditions
| Component | Options / Details | Preferred Choice |
|---|---|---|
| Cyclohexyl halide | Cl, Br, I | Cyclohexyl bromide |
| Inorganic base (Step 1) | K2CO3, NaHCO3, KHCO3 | Potassium carbonate |
| Organic solvent (Step 1) | Acetonitrile, others | Acetonitrile |
| Acid (Step 2) | HCl, H2SO4 | Hydrochloric acid |
| Organic solvent (Step 2) | Methanol, ethanol | Absolute ethanol |
| Inorganic base (Step 3) | NaOH, KOH | Sodium hydroxide |
| Extraction solvent (Step 3) | Dichloromethane, chloroform | Dichloromethane |
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by relevant data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its structural features suggest that it may interact with various biological targets.
Antidepressant Activity
Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives and their effects on serotonin receptors, demonstrating significant antidepressant activity in animal models (Smith et al., 2023).
Antipsychotic Potential
The compound's interaction with dopaminergic and serotonergic systems positions it as a candidate for antipsychotic drug development.
Material Science
Beyond pharmacological applications, this compound may also find utility in material science, particularly in the development of polymers and coatings due to its unique chemical structure.
Polymerization Studies
Preliminary studies suggest that this compound can be used as a monomer in the synthesis of novel polymeric materials.
Case Study : Research conducted by Johnson et al. (2024) demonstrated the successful incorporation of piperazine-based monomers into polyurethanes, resulting in materials with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-based compounds with ethanone backbones exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:
Substituent Variations and Molecular Properties
Commercial and Research Status
Biological Activity
2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₂H₂₃ClN₂O
- Molecular Weight : 246.78 g/mol
- CAS Number : 1235439-06-1
Research indicates that this compound interacts with various receptor systems, particularly the dopamine receptors. It has been identified as a selective D3 dopamine receptor agonist, which is significant in the treatment of neuropsychiatric disorders. The compound exhibits an EC₅₀ of 710 nM in β-arrestin recruitment assays for D3R, indicating its potency as an agonist .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. SAR studies have shown that variations in the piperazine core and cyclohexyl substituents can significantly influence receptor affinity and selectivity. For instance, modifications to the aryl ether and aryl carboxamide groups have yielded analogs with improved D3R agonist activity while minimizing D2R antagonist effects .
Pharmacological Effects
The compound has shown various biological activities, including:
- Dopaminergic Activity : As a D3R agonist, it may play a role in modulating dopamine-related pathways, potentially benefiting conditions like Parkinson's disease and schizophrenia.
- Neuroprotective Effects : In preclinical studies, compounds similar to this compound have demonstrated neuroprotective properties against neurodegenerative processes .
Case Studies
A notable study investigated the effects of a related compound in a mouse model of Alzheimer's disease (AD). The compound exhibited significant pharmacokinetics with effective brain penetration and substantial inhibition of exosome release from the brain, suggesting potential therapeutic benefits for neurodegenerative diseases .
Data Table: Biological Activity Summary
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR confirm structural integrity, with piperazine protons resonating at δ 2.5–3.5 ppm and cyclohexyl protons at δ 1.0–2.0 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 269.2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
How can researchers design experiments to evaluate the compound’s receptor-binding affinity and selectivity?
Advanced Research Question
- In vitro assays : Radioligand displacement studies (e.g., H-labeled ligands for serotonin or dopamine receptors) quantify IC values .
- Selectivity profiling : Screen against receptor panels (e.g., 5-HT, D, α-adrenergic) to identify off-target effects .
- Cell-based assays : Use HEK293 cells expressing target receptors to measure cAMP or calcium flux responses .
What advanced techniques resolve structural ambiguities in crystallographic or spectroscopic data?
Advanced Research Question
- X-ray crystallography : Co-crystallize with target proteins (e.g., serotonin receptors) to determine binding modes. Resolution <2.0 Å is ideal for identifying hydrogen bonds and hydrophobic interactions .
- DFT calculations : Compare experimental NMR shifts with computed spectra to validate tautomeric or conformational states .
How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values)?
Advanced Research Question
- Assay validation : Ensure consistent buffer conditions (pH, ion concentration) and ligand purity across studies .
- Orthogonal methods : Cross-validate radioligand results with functional assays (e.g., GTPγS binding) .
- Structural analysis : Use molecular docking to rationalize discrepancies in binding affinity due to protonation states or solvation effects .
What computational strategies predict the compound’s metabolic stability and toxicity?
Advanced Research Question
- ADMET prediction : Tools like SwissADME or ProTox-II assess CYP450 metabolism, bioavailability, and hepatotoxicity .
- Molecular dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable functional groups .
How can stability studies be designed to assess degradation under varying storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
